4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(10-4-8-15-6-2-1-3-7-15)20-12-16-14-23(22-21-16)17-9-5-11-19-13-17/h1-3,5-7,9,11,13-14H,4,8,10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMOUURAVVSIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridinyl group:
Formation of the butanamide backbone: The final step involves the coupling of the phenyl group with the triazole-pyridinyl intermediate to form the butanamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The biological activities of 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide have been explored in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazoles can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives suggest that this compound may inhibit specific cancer cell lines. In vitro assays demonstrated that related compounds possess cytotoxic effects against various cancer types, including breast and lung cancers . The mechanism often involves the inhibition of key kinases involved in cancer progression.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as protein kinases and acetylcholinesterase. These enzymes play critical roles in cellular signaling and neurotransmission, respectively. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and certain cancers .
Case Studies
Several case studies have documented the applications of similar compounds in clinical and laboratory settings:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced microbial load in infected models .
- Cancer Cell Line Testing : In vitro studies revealed that derivatives of this compound exhibited IC50 values in the low micromolar range against A549 (lung) and MCF7 (breast) cancer cells .
- Enzyme Inhibition Assays : A comprehensive study evaluated the inhibitory effects on acetylcholinesterase and reported promising results suggesting potential use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Key Observations:
- Backbone Diversity : The target compound’s phenylbutanamide chain distinguishes it from analogues like benzo[d]thiazole () or indole derivatives (), which may alter solubility and target selectivity.
- Molecular Weight: The pyrazolopyrimidine-chromenone derivative () has a significantly higher molecular weight (589.1 g/mol), suggesting greater complexity and possible challenges in bioavailability.
Biological Activity
The compound 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties. The findings are supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound features a triazole ring linked to a pyridine moiety and a butanamide side chain , which contributes to its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Antibacterial | < 3.09 |
| Triazole Derivative B | Antifungal | 500 |
| 4-Phenyl Triazole | Antimicrobial | 50 |
A study reported that derivatives of pyridinyl-substituted triazoles exhibited high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to µg/mL .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been investigated extensively. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Triazole A | 85% | 25 |
| Triazole B | 70% | 50 |
| 4-Phenyl Triazole | 90% | 20 |
In this context, the compound demonstrated a significant ability to scavenge free radicals, indicating strong antioxidant properties .
Anticancer Potential
Emerging research indicates that triazole derivatives may possess anticancer properties. A combinatorial library study highlighted the potential of similar compounds for antineoplastic activities.
- Case Study : In vitro screening of a series of triazole derivatives revealed that certain compounds exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications in the phenyl and pyridine rings can significantly influence their biological activities.
Key Findings
- Substituent Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Pyridine Positioning : The position of the nitrogen atom in the pyridine ring affects the compound's interaction with biological targets.
- Chain Length : Variations in the butanamide side chain length can modulate lipophilicity and membrane permeability .
Q & A
Q. What are the recommended synthetic routes for 4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., triazolopyridine and pyridazine derivatives) typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
- Amide Coupling : Activation of carboxylic acids (e.g., via HATU or EDC) to link the butanamide chain to the triazole-pyridine moiety .
Optimization Strategies : - Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- Real-Time Monitoring : Employ HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
Q. How does the compound’s structure influence its solubility and stability in biological assays?
- Solubility : The pyridine and triazole groups enhance polarity, but the phenylbutanamide moiety may reduce aqueous solubility. Use DMSO for stock solutions (validate via nephelometry) .
- Stability : Perform accelerated degradation studies (pH 3–9, 40°C) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., amide bonds) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to conserved active sites (e.g., ATP-binding pockets in kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the triazole/pyridine groups and catalytic residues .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., substituting phenyl with fluorophenyl) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
- Off-Target Profiling : Screen against panels of related targets (e.g., KinomeScan) to rule out nonspecific interactions .
- Metabolite Identification : Use hepatocyte microsomal assays to determine if inactive metabolites explain discrepancies in cellular vs. enzymatic activity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Core Modifications : Replace the pyridin-3-yl group with pyrazine or isoquinoline to alter electron density and steric effects .
- Side-Chain Optimization : Introduce sulfonyl or trifluoromethyl groups to the phenyl ring for enhanced hydrophobic interactions .
- Bioisosteric Replacement : Substitute the triazole with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. What methodologies enable the study of the compound’s pharmacokinetics (PK) in preclinical models?
- In Vivo PK Profiling : Administer intravenously/orally to rodents, with serial blood sampling analyzed via LC-MS/MS to calculate AUC, Cmax, and half-life .
- Blood-Brain Barrier (BBB) Penetration : Assess brain-to-plasma ratio using in situ perfusion models or MDCK-MDR1 monolayers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
